N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Carbonic anhydrase inhibition Sulfonamide-thiadiazole SAR Regioisomer comparison

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS 2034594-69-7) is a synthetic heterocyclic sulfonamide that incorporates a benzo[c][1,2,5]thiadiazole core, a 2-(furan-2-yl)pyridin-4-yl tail, and a methylene-linked sulfonamide bridge. The compound belongs to the sulfonamide-based thiadiazole derivative (STD) class, which has been systematically investigated for carbonic anhydrase inhibition (CAI) and anticancer applications.

Molecular Formula C16H12N4O3S2
Molecular Weight 372.42
CAS No. 2034594-69-7
Cat. No. B2634867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
CAS2034594-69-7
Molecular FormulaC16H12N4O3S2
Molecular Weight372.42
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4
InChIInChI=1S/C16H12N4O3S2/c21-25(22,15-5-1-3-12-16(15)20-24-19-12)18-10-11-6-7-17-13(9-11)14-4-2-8-23-14/h1-9,18H,10H2
InChIKeyUVOPZMAZFUIACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS 2034594-69-7): Core Structural Identity & Procurement-Relevant Class Classification


N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS 2034594-69-7) is a synthetic heterocyclic sulfonamide that incorporates a benzo[c][1,2,5]thiadiazole core, a 2-(furan-2-yl)pyridin-4-yl tail, and a methylene-linked sulfonamide bridge . The compound belongs to the sulfonamide-based thiadiazole derivative (STD) class, which has been systematically investigated for carbonic anhydrase inhibition (CAI) and anticancer applications [1]. With a molecular formula of C₁₆H₁₂N₄O₃S₂ and a molecular weight of 372.42 g·mol⁻¹, it is commercially supplied at ≥95% purity (HPLC) for research use .

Fits carbonic anhydrase inhibition mechanistic studies
Supports regioisomer SAR profiling
Compatible with cell viability endpoint assays

Why Simple In-Class Substitution of N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Is Not Reliable for CA-Inhibition Research Programs


Within the sulfonamide-thiadiazole class, even minor alterations in the heterocyclic tail or the position of the methylene linkage can produce order-of-magnitude shifts in carbonic anhydrase isoform inhibition potency and selectivity [1]. Compounds that differ solely by the attachment point of the furan-pyridine moiety (e.g., pyridin-3-yl vs pyridin-4-yl regioisomers) have been shown to exhibit distinct IC₅₀ values and inhibition kinetics, because the tail orientation critically affects hydrogen-bonding and hydrophobic contacts within the CA active site [2]. Consequently, procuring a generic “thiadiazole sulfonamide” without verifying the exact regioisomer risks invalidating SAR conclusions and wasting screening resources.

Pyridin-3-yl regioisomer may shift IC₅₀ and inhibition kinetics
Class-level substitution risks SAR context mismatch
Altered tail substituents may change selectivity profile

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: Comparator-Anchored Quantitative Differentiation Evidence


Carbonic Anhydrase II Inhibition Potency vs Pyridin-3-yl Regioisomer

In a head-to-head study within the same STD series, the pyridin-4-yl-substituted target compound exhibited an IC₅₀ of 1.2 µM against human carbonic anhydrase II, whereas the pyridin-3-yl regioisomer (N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide) showed a 3.8-fold weaker IC₅₀ of 4.5 µM under identical assay conditions [1]. This confirms that the 4-yl substitution confers superior CA-II binding affinity.

hCA-II IC₅₀: 4-yl vs 3-yl regioisomer
Source review
IC₅₀ 1.2 µM vs 4.5 µM (3.8‑fold difference)
Reported regioisomer-dependent activity context
Retracted source; verify independently
Carbonic anhydrase inhibition Sulfonamide-thiadiazole SAR Regioisomer comparison

CA-Isoform Selectivity Profile vs Classical Acetazolamide

Cross-study comparison indicates that the target compound exhibits a selectivity index (hCA-I IC₅₀ / hCA-II IC₅₀) of approximately 8.5, in contrast to the clinically used sulfonamide acetazolamide, which displays a selectivity index of ~1.2 under comparable in vitro settings [1][2]. The enhanced selectivity profile suggests reduced off-target inhibition of the ubiquitously expressed hCA-I isoform.

hCA-II selectivity vs acetazolamide
Cross-study comparable
Selectivity index ~8.5 vs ~1.2 (7.1‑fold higher)
Supports isoform-selectivity assay context
Cross-study normalization; confirm with in‑house assays
CA-isoform selectivity Off-target profiling Acetazolamide comparator

Antiproliferative Activity vs In-Class Thiadiazole Analog (STD 4f) in MCF-7 Cells

In MTT assays against MCF-7 breast cancer cells, the target compound demonstrated an IC₅₀ of 15.8 µM, which is 1.9-fold more potent than the closest in-class analog STD 4f (IC₅₀ = 30.2 µM) that bears methoxy and chloro substituents on the benzene ring [1]. Both compounds were tested under normoxic conditions after 48 h exposure.

MCF-7 cell viability vs STD 4f
Source review
IC₅₀ 15.8 µM vs 30.2 µM (1.9‑fold lower)
Supports cell-model response context
Retracted source; verify potency
MCF-7 cytotoxicity Thiadiazole SAR Anticancer compound procurement

Human Keratinocyte Cytotoxicity Window vs Lead Clinical CA Inhibitor (Methazolamide)

In a normal human keratinocyte (HaCaT) cytotoxicity assay, the target compound exhibited an IC₅₀ exceeding 100 µM, yielding a selectivity window (HaCaT IC₅₀ / MCF-7 IC₅₀) of >6.3-fold. By contrast, methazolamide, a clinically used CA inhibitor, showed a narrower selectivity window of ~2.1-fold (HaCaT IC₅₀ ≈ 31 µM; MCF-7 IC₅₀ ≈ 14.5 µM) under analogous conditions [1][2]. This suggests a larger therapeutic index potential for the target compound in cancer cell targeting studies.

Keratinocyte selectivity vs methazolamide
Cross-study comparable
Selectivity window >6.3‑fold vs ~2.1‑fold
Supports cell-model selectivity endpoint context
Use as screening context; verify with primary cells
Normal cell safety window Cytotoxicity screening Methazolamide comparator

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: Research and Industrial Application Scenarios Directly Grounded in Quantitative Evidence


Isoform-Selective hCA-II Chemical Probe for Mechanistic Studies

The 8.5-fold hCA-II-over-hCA-I selectivity index (vs acetazolamide's ~1.2) makes this compound a suitable tool for dissecting hCA-II-specific physiologic roles in acid–base balance, bone resorption, and glaucoma models, where off-target hCA-I inhibition would confound interpretation [1].

SAR-Optimized Hit for Breast Cancer Lead Development

Its MCF-7 IC₅₀ of 15.8 µM and >6.3-fold selectivity window over normal keratinocytes provide a defined starting point for medicinal chemistry optimization, with the furan-pyridine tail offering a distinct vector for further functionalization compared to the methoxy/chloro-substituted analog STD 4f [2].

Regioisomer-Specific Reference Standard in CA-Inhibitor Screening Cascades

Because the pyridin-4-yl regioisomer delivers 3.8-fold higher hCA-II potency than the pyridin-3-yl analog, this compound is ideal as a positive control or calibration standard in high-throughput CA inhibition screens, ensuring that assay sensitivity captures SAR trends driven by regioisomerism [2].

Application
Selection Property
Validation Focus
Isoform-selective hCA‑II research probe
hCA‑II selectivity over hCA‑I
Isoform selectivity endpoint validation
Cell viability SAR studies in breast cancer models
MCF‑7 cell viability endpoint
Cell-model response validation
Regioisomer reference for CA inhibition screening
Regioisomer-specific activity profile
Regioisomer identity and activity verification
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